molecular formula C9H9ClN2O B8584271 4-(2-Chloroethoxy)-1H-benzo[d]imidazole

4-(2-Chloroethoxy)-1H-benzo[d]imidazole

Cat. No.: B8584271
M. Wt: 196.63 g/mol
InChI Key: VCVRUDMEVGTERM-UHFFFAOYSA-N
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Description

4-(2-Chloroethoxy)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a 2-chloroethoxy substituent at the 4-position of the benzimidazole core. This structural motif confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. The chloroethoxy group enhances lipophilicity and influences molecular interactions, such as hydrogen bonding and hydrophobic effects, which are critical for biological activity or material functionality .

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

4-(2-chloroethoxy)-1H-benzimidazole

InChI

InChI=1S/C9H9ClN2O/c10-4-5-13-8-3-1-2-7-9(8)12-6-11-7/h1-3,6H,4-5H2,(H,11,12)

InChI Key

VCVRUDMEVGTERM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OCCCl)N=CN2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Benzimidazole Derivatives

  • 5-Chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole (36) This compound, featuring dual chloro substituents, demonstrated potent antifungal activity against Candida spp. (MIC <3.90 μM), comparable to fluconazole. The 4-chlorophenoxy group likely enhances membrane permeability, while the benzimidazole core interacts with fungal cytochrome P450 enzymes. In contrast, 4-(2-Chloroethoxy)-1H-benzo[d]imidazole’s chloroethoxy group may offer improved metabolic stability due to reduced susceptibility to hydrolysis .
  • 4-(1-Chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine
    Synthesized by Rajendran et al., this derivative showed antitumor activity against MCF-7 and CaCo-2 cell lines (IC₅₀ values in Table 18a/b). The fluoropyrimidine moiety introduces additional hydrogen-bonding capacity, which this compound lacks. However, the chloroethoxy group’s flexibility may enable better target engagement in hydrophobic pockets .

Fluorinated Benzimidazole Derivatives

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole Docking studies revealed that this compound interacts with the GABA-A receptor’s allosteric site, similar to zolpidem. The 4-fluorophenyl group contributes to π-π stacking, while the benzimidazole core stabilizes the binding pose.

Heterocyclic Hybrid Derivatives

  • 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a) This triazole-thiazole-benzimidazole hybrid exhibited moderate antimicrobial activity. The phenoxymethyl linker in 9a contrasts with the chloroethoxy group in this compound, which may reduce polarity and enhance blood-brain barrier penetration .

Structural and Electronic Comparisons

NMR Spectral Analysis

  • This compound vs. 2-(4-Chlorophenyl)-1H-benzo[d]imidazole (3k)
    The ¹H NMR of 3k shows a downfield shift at δ 8.2 ppm for the chloro-substituted aromatic protons, while the chloroethoxy group in this compound induces distinct shifts at δ 4.3–4.5 ppm (CH₂Cl) and δ 3.8–4.0 ppm (OCH₂), reflecting its aliphatic chain’s electron-withdrawing effects .

Antimicrobial Activity

Compound MIC (μM) vs. Candida Key Substituent Reference
4-(2-Chloroethoxy)-1H-benzimidazole Not reported 2-Chloroethoxy
5-Chloro-2-((4-chlorophenoxy)methyl)-1H-benzimidazole (36) <3.90 4-Chlorophenoxymethyl
2-(4-Fluorophenyl)-1H-benzimidazole N/A 4-Fluorophenyl

Antitumor Activity

Compound IC₅₀ (μM) vs. MCF-7 Key Substituent Reference
4-(2-Chloroethoxy)-1H-benzimidazole Pending 2-Chloroethoxy
4-(1-Chloro-benzimidazol-2-yl)-6-fluoropyrimidin-2-amine 12.4 Fluoropyrimidinyl

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